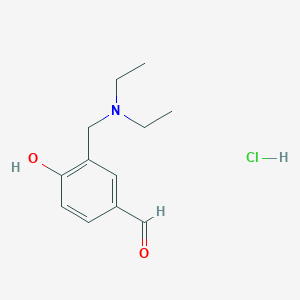
3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a diethylaminomethyl group attached to a hydroxybenzaldehyde core, with the addition of a hydrochloride group enhancing its solubility and stability. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (diethylamine), and a phenol derivative (4-hydroxybenzaldehyde). The reaction is usually carried out in an acidic medium to facilitate the formation of the Mannich base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and recrystallization are used to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives of the aromatic ring.
科学研究应用
3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can act as a nucleophile, participating in various biochemical reactions. The hydroxybenzaldehyde core can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The hydrochloride group enhances the compound’s solubility, facilitating its transport and uptake in biological systems.
相似化合物的比较
Similar Compounds
- 3-(Dimethylaminomethyl)-4-hydroxybenzaldehyde
- 4-(Diethylaminomethyl)salicylaldehyde
- 3-(Aminomethyl)phenol
Comparison
Compared to similar compounds, 3-(Diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride is unique due to the presence of both diethylaminomethyl and hydroxybenzaldehyde groups, which confer distinct chemical properties and reactivity. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications in research and industry.
属性
CAS 编号 |
6628-46-2 |
|---|---|
分子式 |
C12H18ClNO2 |
分子量 |
243.73 g/mol |
IUPAC 名称 |
3-(diethylaminomethyl)-4-hydroxybenzaldehyde;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)8-11-7-10(9-14)5-6-12(11)15;/h5-7,9,15H,3-4,8H2,1-2H3;1H |
InChI 键 |
YINSFEKNXFMYGR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=C(C=CC(=C1)C=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14124843.png)
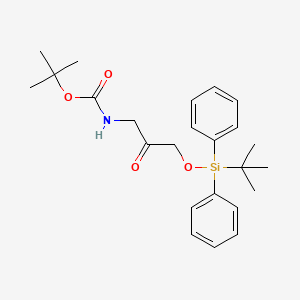

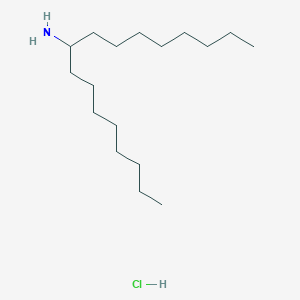
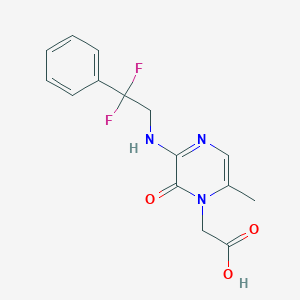
![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)
![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)
![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
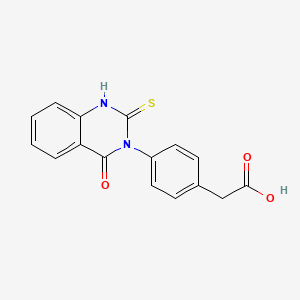
![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)
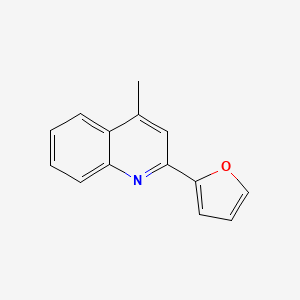

![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
